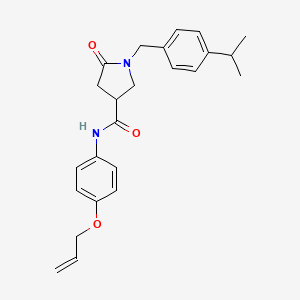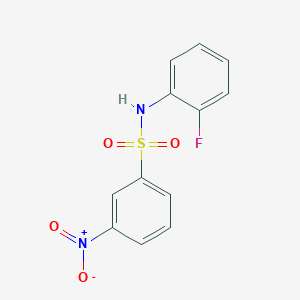methanone](/img/structure/B15007112.png)
[6-(1H-indol-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a phenoxymethyl group, and a dioxazinan ring fused to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE typically involves multi-step organic reactionsThe dioxazinan ring can be formed via cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is unique due to its combination of functional groups and the presence of the dioxazinan ring fused to the indole core. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C25H22N2O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[6-(1H-indol-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C25H22N2O4/c28-24(18-9-3-1-4-10-18)27-16-20(17-29-19-11-5-2-6-12-19)30-25(31-27)22-15-26-23-14-8-7-13-21(22)23/h1-15,20,25-26H,16-17H2 |
Clave InChI |
ZFGQRFFERSTKPE-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43)COC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
![(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007040.png)
![2-[5-Oxo-3-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B15007043.png)

![(4E)-2-(2-chlorophenyl)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15007058.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B15007061.png)

![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15007083.png)
![3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15007091.png)

![diethyl 5-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15007102.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15007109.png)
